4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate
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Overview
Description
4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C9H8ClF3N2O2S and a molecular weight of 300.6852296 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 4-chlorobenzothiohydrazide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to be efficient and cost-effective while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic development .
Comparison with Similar Compounds
4-Chlorobenzothiohydrazide: A related compound without the trifluoroacetate group.
2,2,2-Trifluoroacetohydrazide: A compound with similar functional groups but different structural features.
Uniqueness: 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate is unique due to the presence of both the chlorobenzothiohydrazide and trifluoroacetate moieties, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-chlorobenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S.C2HF3O2/c8-6-3-1-5(2-4-6)7(11)10-9;3-2(4,5)1(6)7/h1-4H,9H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFAAIASXCYCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NN)Cl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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